BCR/ABL 210 kD fusion protein (21-29)

BCR-ABL Mass Spectrometry HLA Class I Presentation

BCR/ABL 210 kD fusion protein (21-29), sequence KQSSKALQR (CAS 164031-33-8; MW 1045.19 Da), is a synthetic 9-amino-acid peptide spanning the b3a2 (e14a2) breakpoint junction of the p210 BCR-ABL chimeric oncoprotein characteristic of Philadelphia chromosome-positive chronic myeloid leukemia (CML). This peptide is restricted by HLA-A*03:01 and HLA-A*11:01 class I molecules and represents a leukemia-specific neoantigen sequence absent from the normal human proteome.

Molecular Formula
Molecular Weight
Cat. No. B1574949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBCR/ABL 210 kD fusion protein (21-29)
SynonymsBCR/ABL 210 kD fusion protein (21-29)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

BCR/ABL 210 kD Fusion Protein (21-29) KQSSKALQR: Peptide Identity, Characteristics, and Research Procurement Relevance


BCR/ABL 210 kD fusion protein (21-29), sequence KQSSKALQR (CAS 164031-33-8; MW 1045.19 Da), is a synthetic 9-amino-acid peptide spanning the b3a2 (e14a2) breakpoint junction of the p210 BCR-ABL chimeric oncoprotein characteristic of Philadelphia chromosome-positive chronic myeloid leukemia (CML) . This peptide is restricted by HLA-A*03:01 and HLA-A*11:01 class I molecules and represents a leukemia-specific neoantigen sequence absent from the normal human proteome [1]. Its primary research utility lies in antigen-specific T-cell immunomonitoring via MHC tetramer/pentamer staining, in vitro T-cell stimulation assays, and as a component of multipeptide vaccine formulations targeting CML [2].

Why BCR/ABL 210 kD Fusion Protein (21-29) KQSSKALQR Cannot Be Substituted by Other BCR-ABL Junctional Peptides


BCR-ABL junctional peptides spanning the p210 b3a2 breakpoint are not functionally interchangeable. Each peptide possesses a distinct HLA restriction profile, proteasomal processing susceptibility, and body of clinical validation evidence [1]. For instance, the closely related b3a2 peptide GFKQSSKAL (HLA-B*08:01) lacks confirmed proteasomal cleavage sites and has never been directly detected by mass spectrometry on primary CML cell surfaces as a naturally processed epitope, whereas KQSSKALQR has been unequivocally demonstrated on primary patient CML cells [2]. Similarly, SSKALQRPV (HLA-A*02:01) cannot be processed by either constitutive or immunoproteasome species in vitro [3]. Substituting KQSSKALQR with any other BCR-ABL peptide in T-cell monitoring assays, vaccine formulations, or immunological studies would engage an entirely different HLA-restricted T-cell repertoire with distinct processing requirements and independent clinical validation status, rendering cross-study comparisons scientifically invalid.

BCR/ABL 210 kD Fusion Protein (21-29) KQSSKALQR: Quantitative Comparator Evidence for Scientific Selection


Direct Cell Surface HLA-Associated Presentation Confirmed by Tandem Mass Spectrometry on Primary CML Cells — KQSSKALQR vs. GFKQSSKAL

KQSSKALQR is the only b3a2 BCR-ABL junctional peptide for which direct cell-surface HLA-associated expression has been demonstrated on primary CML cells by tandem nanospray mass spectrometry [1]. In contrast, the closely related peptide GFKQSSKAL (HLA-B*08:01-restricted, also spanning the b3a2 junction) has only been noted in 'a single unpublished HLA-B8+ case' without formal publication of mass spectrometric confirmation on primary cells [2]. This represents the first and most definitive demonstration that any BCR-ABL junctional peptide is naturally processed and presented as a leukemia-specific immunogenic epitope on patient tumor cells [1].

BCR-ABL Mass Spectrometry HLA Class I Presentation Leukemia Antigen

Proteasomal Processing: KQSSKALQR Is Uniquely Generated by Both Constitutive and Immunoproteasome — KQSSKALQR vs. GFKQSSKAL vs. SSKALQRPV

Proteasomal digestion experiments using purified 20S proteasomes demonstrated that cleavage sites leading to KQSSKALQR are present, while no cleavage sites leading to GFKQSSKAL were observed [1]. Further independent investigation confirmed that GFKQSSKAL, ATGFKQSSK, and KQSSKALQR can all be cleaved by the constitutive proteasome, but the immunoproteasome — the predominant proteasome species in professional antigen-presenting cells and in CML cells from some patients — is restricted to processing only KQSSKALQR among the b3a2 junctional peptides [2]. The HLA-A*02:01-restricted peptide SSKALQRPV could not be processed by either proteasome species in vitro [2].

Proteasome Antigen Processing Immunoproteasome BCR-ABL Peptide

Dual HLA Class I Restriction: KQSSKALQR Binds Both HLA-A*03:01 and HLA-A*11:01 — Broader Patient Coverage vs. Single-Allele Junctional Peptides

IEDB-curated experimental data confirm that KQSSKALQR binds to both HLA-A*03:01 (1/1 positive) and HLA-A*11:01 (1/1 positive) [1]. This dual HLA restriction means KQSSKALQR can be used for T-cell monitoring and potential immunotherapeutic targeting in patients carrying either HLA-A3 or HLA-A11 supertype alleles, which together cover approximately 30-40% of the Caucasian population and an even higher proportion of Asian populations [2]. By comparison, the other b3a2 junctional peptides each bind a single HLA allele: GFKQSSKAL is restricted to HLA-B*08:01, SSKALQRPV to HLA-A*02:01, and ATGFKQSSK to HLA-A*11:01 alone [3].

HLA Restriction MHC Binding Patient Stratification T Cell Epitope

Clinical Validation: KQSSKALQR as a Component of CMLVAX100 Vaccine Achieving Complete Cytogenetic Remission in 50% of Imatinib-Treated Patients

KQSSKALQR was one of five constituent peptides in the CMLVAX100 multipeptide vaccine evaluated in a multicenter observational trial of 16 CML patients with persistent residual disease despite imatinib or interferon therapy [1]. Among 10 imatinib-treated patients who started with a median of 10% Philadelphia-chromosome-positive metaphases, all showed cytogenetic improvement after six vaccinations, with 5/10 (50%) achieving complete cytogenetic remission (CCR). Notably, 3 of these 5 CCR patients (30% of the imatinib cohort) achieved undetectable b3a2 transcript levels (BCR-ABL:β2 microglobulin ratio <0.00001), indicating a deep molecular response [1]. By comparison, vaccine trials using b2a2 breakpoint-derived peptides alone have not reported comparable molecular response rates in published studies [2].

CML Vaccine Clinical Trial Minimal Residual Disease CMLVAX100

Circulating Antigen-Specific CD8+ T Cell Frequency: Higher Ex Vivo Tetramer-Positive Cells for KQSSKALQR vs. GFKQSSKAL in CML Patients

Direct ex vivo tetramer analysis of peripheral blood from CML patients revealed that the mean frequency of KQSSKALQR/HLA-A*0301-specific CD8+ T cells (0.38% of CD3+CD8+ T cells) was higher than the mean frequency of GFKQSSKAL/HLA-B*0801-specific CD8+ T cells (0.28%) in their respective HLA-matched patient cohorts [1]. Both frequencies were significantly elevated compared to healthy donors (P = 0.0025 and P = 0.0026, respectively), confirming leukemia-driven immune recognition. However, following in vitro expansion with peptide-pulsed dendritic cells, BCR/ABL-specific T cells were only expandable from healthy donors but not from CML patients, suggesting a disease-associated T-cell functional deficit [1].

Tetramer CD8 T Cells Immunomonitoring T Cell Frequency

BCR/ABL 210 kD Fusion Protein (21-29) KQSSKALQR: Optimal Research and Industrial Application Scenarios Based on Evidence


MHC Tetramer/Pentamer-Based Immunomonitoring of Leukemia-Specific CD8+ T Cells in HLA-A*03:01 or HLA-A*11:01 Positive CML Patients

KQSSKALQR-loaded HLA-A*03:01 or HLA-A*11:01 tetramers (commercially available as MHC pentamers from ProImmune) enable direct ex vivo enumeration of circulating BCR-ABL-specific CD8+ T cells in CML patients carrying these HLA alleles. The mean tetramer-positive frequency of 0.38% in CML patients provides a workable dynamic range above healthy donor background (P = 0.0025), and the dual HLA restriction doubles the addressable patient population compared to single-allele junctional peptides like GFKQSSKAL [1]. This application is supported by the peptide's confirmed natural cell-surface presentation on primary CML cells as demonstrated by tandem mass spectrometry [2].

Component of Multipeptide BCR-ABL Vaccine Formulations Targeting Minimal Residual Disease in b3a2-Positive CML

KQSSKALQR is a validated component of the CMLVAX100 multipeptide vaccine, which in a phase II trial demonstrated 50% complete cytogenetic remission and 30% molecular negativity (BCR-ABL:β2 microglobulin ratio <0.00001) when added to imatinib in patients with plateaued residual disease [3]. Researchers developing b3a2-targeted vaccine candidates should include KQSSKALQR as the HLA-A3/A11-restricted CD8 epitope component, given its unique dual proteasome processing capability (both constitutive and immunoproteasome) and the body of clinical evidence supporting its immunogenicity [3].

In Vitro T-Cell Priming and Expansion Assays for BCR-ABL-Specific CTL Generation from Healthy Donor PBMCs

KQSSKALQR-pulsed dendritic cells have been successfully used to prime and expand peptide-specific CD8+ T cells from HLA-A*0301+ healthy donors in vitro, although expansion from CML patient PBMCs is impaired [1]. This peptide is preferentially suitable for establishing BCR-ABL-specific CTL lines as positive controls for immunological assays, given that proteasomal digestion experiments confirm its generation from the parent BCR-ABL protein — a property not shared by GFKQSSKAL [4]. Researchers should note the caveat that high-avidity CTL clones have not been demonstrated (0/31 clones from 4 healthy donors failed to show peptide-specific cytotoxicity), so functional validation of expanded T cells is essential [4].

Proteasomal Processing Studies of Leukemia-Specific Neoantigens Under Tyrosine Kinase Inhibitor Treatment

KQSSKALQR serves as a model epitope for investigating how TKI therapy (imatinib, nilotinib) modulates MHC class I antigen presentation through proteasome inhibition. Both imatinib and nilotinib alter the proteasomal generation of KQSSKALQR precursor peptides, with immunoproteasome inhibition nearly abolishing long precursor generation while increasing short peptide sequences [5]. This peptide is the most extensively characterized BCR-ABL epitope for proteasome-dependent processing studies, making it the reagent of choice for pharmacodynamic investigations of TKI effects on leukemia immunogenicity [5].

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